

Glemanserin: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glemanserin*

Cat. No.: *B1671579*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glemanserin (MDL-11,939) is a potent and selective serotonin 5-HT_{2A} receptor antagonist.^[1]^[2] Developed as one of the first truly selective ligands for this receptor, it has been a valuable research tool for elucidating the role of the 5-HT_{2A} receptor in various physiological and pathological processes. Although investigated for the treatment of generalized anxiety disorder, it was found to be ineffective in clinical trials and was not brought to market.^[1]^[2]^[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Glemanserin**, including detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Identifiers

Glemanserin is a synthetic organic compound belonging to the piperidine class of molecules. The INN-assigned compound is a racemic mixture of two enantiomers.

Identifier	Value
IUPAC Name	α -phenyl-1-(2-phenylethyl)-4-piperidinemethanol
Developmental Code	MDL-11,939
CAS Number	107703-78-6 (racemate)
Molecular Formula	C ₂₀ H ₂₅ NO
SMILES String	<chem>OC(c1ccccc1)C3CCN(CCc2ccccc2)CC3</chem>
InChI Key	AXNGJCOYCMDPQG-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **Glemanserin** are summarized in the table below. These characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

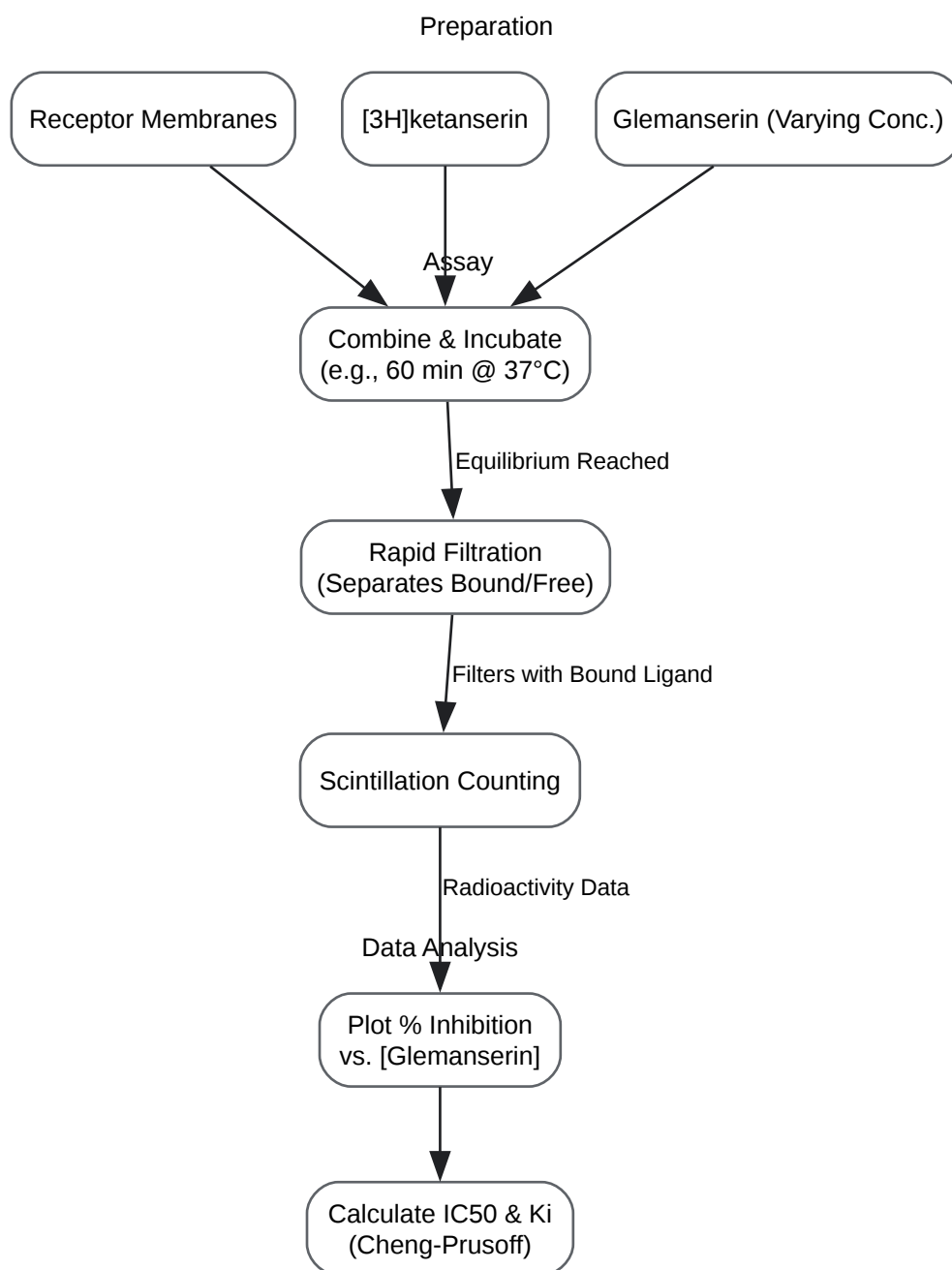
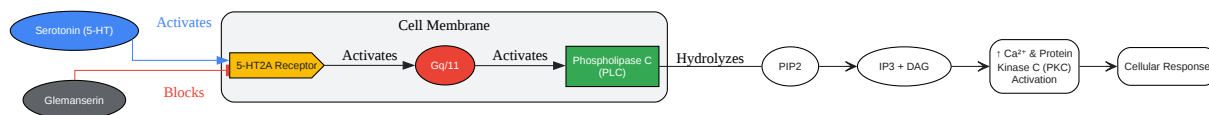
Property	Value
Molecular Weight	295.42 g/mol
XLogP3	3.8
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	5
Topological Polar Surface Area	23.47 Å ²
Solubility	Soluble in DMSO (100 mg/mL; 338.50 mM)

Pharmacological Properties

Glemanserin is characterized by its high affinity and selectivity for the 5-HT_{2A} receptor, where it acts as an antagonist.

Mechanism of Action

The primary mechanism of action of **Glemanserin** is the competitive blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT_{2A} receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. By antagonizing this receptor, **Glemanserin** prevents these downstream signaling events.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glemanserin - Wikipedia [en.wikipedia.org]
- 2. Glemanserin [medbox.iiab.me]
- 3. Efficacy trial of the 5-HT₂ antagonist MDL 11,939 in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glemanserin: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671579#chemical-structure-and-properties-of-glemanserin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com